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4-(2-Fluorophenyl)oxolan-3-one

Cat. No.: B13227181
M. Wt: 180.17 g/mol
InChI Key: BSQIBVJZZJGUAT-UHFFFAOYSA-N
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Description

Overview of Fluorinated Heterocycles in Modern Synthetic Research

The introduction of fluorine into heterocyclic structures is a widely employed strategy in modern drug discovery and materials science. tandfonline.comresearchgate.net Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly alter the physicochemical and biological properties of a molecule. tandfonline.comresearchgate.net The incorporation of fluorine can lead to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets. tandfonline.comtaylorfrancis.com This is because the C-F bond is more stable towards metabolic degradation compared to a C-H bond. tandfonline.com Consequently, fluorinated heterocycles are prevalent in a large number of pharmaceuticals and agrochemicals. researchgate.netmdpi.com The synthesis of these compounds is an active area of research, with numerous methods being developed for the efficient introduction of fluorine atoms and fluorinated groups into heterocyclic scaffolds. mdpi.comacs.org

Research Objectives and Scope of Academic Investigation for 4-(2-Fluorophenyl)oxolan-3-one

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structural features suggest several potential avenues for academic investigation. The primary objectives would likely revolve around its synthesis, characterization, and exploration of its reactivity and potential applications.

Key Research Areas:

Synthesis and Characterization: Developing efficient and stereoselective synthetic routes to this compound would be a fundamental research objective. This would involve a thorough investigation of different synthetic strategies and the purification and characterization of the final product using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Reactivity Studies: A detailed study of the compound's reactivity would be crucial. This would include exploring reactions at the ketone group, such as reductions, and investigating the influence of the 2-fluorophenyl substituent on the reactivity of the oxolanone ring.

Medicinal Chemistry Applications: Given the prevalence of fluorinated heterocycles in drug discovery, a significant research effort would likely be directed towards evaluating the biological activity of this compound and its derivatives. tandfonline.comresearchgate.net This could involve screening for activity against various biological targets, such as enzymes or receptors implicated in disease.

Materials Science: The compound could also be investigated as a building block for novel organic materials. The presence of the fluorophenyl group could impart desirable properties such as thermal stability or specific electronic characteristics.

Interactive Data Tables

Below are interactive tables summarizing key information related to the chemical class of this compound.

Table 1: General Properties of Fluorinated Heterocycles

Property Description Reference
Metabolic Stability The strong C-F bond often leads to increased resistance to metabolic degradation, prolonging the half-life of a drug. tandfonline.com
Bioavailability Fluorine substitution can modulate lipophilicity and pKa, which can improve a molecule's ability to cross biological membranes. tandfonline.comresearchgate.net
Binding Affinity The high electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing binding affinity. tandfonline.com

Table 2: Potential Research Directions for this compound

Research Area Focus Potential Outcome
Synthetic Chemistry Development of novel and efficient synthetic routes. Access to a new class of substituted oxolanones for further study.
Medicinal Chemistry Screening for biological activity against various targets. Identification of potential new therapeutic agents. tandfonline.comresearchgate.net
Materials Science Investigation of physical and electronic properties. Development of new organic materials with tailored properties. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9FO2 B13227181 4-(2-Fluorophenyl)oxolan-3-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

4-(2-fluorophenyl)oxolan-3-one

InChI

InChI=1S/C10H9FO2/c11-9-4-2-1-3-7(9)8-5-13-6-10(8)12/h1-4,8H,5-6H2

InChI Key

BSQIBVJZZJGUAT-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)CO1)C2=CC=CC=C2F

Origin of Product

United States

Synthetic Methodologies for 4 2 Fluorophenyl Oxolan 3 One

Retrosynthetic Analysis and Strategic Disconnections for the Oxolanone Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. wikipedia.orgairitilibrary.comias.ac.inamazonaws.com For 4-(2-Fluorophenyl)oxolan-3-one, the analysis focuses on disconnecting the core oxolanone (also known as γ-butyrolactone) scaffold. researchgate.net

Several strategic disconnections can be envisioned for this target molecule:

C4–Aryl Bond Disconnection: One of the most logical disconnections is the bond between the C4 position of the oxolanone ring and the 2-fluorophenyl group. This approach simplifies the target to an oxolan-3-one synthon (or a related precursor like an α,β-unsaturated lactone) and a 2-fluorophenyl nucleophile or electrophile. This strategy is advantageous as it allows for the late-stage introduction of the specific aryl group, making the synthesis modular. The forward reaction would typically involve a conjugate addition or a cross-coupling reaction.

C3–C4 Bond Disconnection: Another viable strategy involves breaking the C3–C4 bond. This disconnection points towards an aldol-type reaction between an enolate derived from a protected hydroxyacetone equivalent and 2-fluorobenzaldehyde, followed by cyclization.

C–O Bond Disconnections: Breaking one of the C–O bonds of the ether linkage suggests precursors that would form the ring via intramolecular cyclization. For instance, disconnecting the O1–C2 bond leads to a γ-hydroxy-α-haloketone precursor, which could cyclize via an intramolecular Williamson ether synthesis.

These primary disconnections form the basis for the established synthetic routes discussed in the following sections.

Established Synthetic Routes and Optimizations for this compound

Based on the retrosynthetic analysis, several synthetic pathways have been established for constructing 4-aryl-oxolan-3-ones. These routes can be broadly categorized by how the core heterocyclic ring is formed and functionalized.

Cycloaddition reactions offer a powerful and often stereocontrolled method for constructing cyclic systems. pageplace.de For the oxolanone scaffold, [3+2] cycloadditions are particularly relevant. nih.govnih.govnih.gov

A plausible cycloaddition strategy involves the reaction of a three-atom component (like an epoxide) with a two-atom component (like an enolate or equivalent). For instance, a formal [3+2] cycloaddition between a 2-(2-fluorophenyl)oxirane and a ketene silyl acetal, promoted by a Lewis acid, could generate the tetrahydrofuran (B95107) ring. nih.govmdpi.comresearchgate.net Subsequent oxidation of the resulting ester would be required to install the C3-ketone. While powerful for generating substituted tetrahydrofurans, this approach requires careful selection of substrates and catalysts to control regioselectivity and achieve the desired oxidation state.

Table 1: Representative [3+2] Cycloaddition for Tetrahydrofuran Synthesis

Entry Epoxide Alkene Partner Lewis Acid Product Yield (%) Ref
1 Styrene Oxide 1,1-Diphenylethene AlCl₃ 2,2,4-Triphenyltetrahydrofuran 70 nih.gov

Note: This table represents analogous cycloaddition reactions for forming the core tetrahydrofuran ring, a key precursor to the oxolanone target.

An alternative to building the ring from acyclic precursors is to functionalize a pre-existing oxolane (tetrahydrofuran) ring. This approach can be divided into two key transformations: installing the C3-ketone and introducing the C4-aryl group.

The ketone can be introduced by the oxidation of a corresponding alcohol, tetrahydrofuran-3-ol. wikipedia.orgnih.gov Various oxidizing agents can be employed, from chromium-based reagents to milder conditions like Swern or Dess-Martin oxidation. Catalytic aerobic oxidation processes have also been developed for converting tetrahydrofuran directly to γ-butyrolactone, which could then be further elaborated. researchgate.net

Once the oxolan-3-one is obtained, the 2-fluorophenyl group can be introduced at the adjacent C4 position. This is typically achieved through an α-arylation reaction. Palladium-catalyzed cross-coupling reactions between the enolate of oxolan-3-one and an aryl halide (e.g., 2-fluoro-1-iodobenzene) are a common method for this transformation. The choice of ligand and base is crucial for achieving high yields.

Table 2: Conditions for α-Arylation of Ketones

Entry Ketone Aryl Halide/Triflate Catalyst/Ligand Base Yield (%) Ref
1 2-Methyltetralone Phenyl Bromide Pd₂(dba)₃ / (R)-Difluorphos NaOtBu 85 nih.gov
2 Cyclopentanone 4-Bromotoluene Pd(OAc)₂ / P(o-tol)₃ AcONa 85 researchgate.net

Note: This table shows examples of palladium-catalyzed α-arylation on various ketone scaffolds, illustrating the general methodology.

Introducing the 2-fluorophenyl group is a critical step, often accomplished via conjugate addition to an α,β-unsaturated precursor, furan-2(5H)-one (a butenolide). researchgate.netsemanticscholar.orgorganic-chemistry.orgmdpi.comunipi.itresearchgate.net This Michael addition approach is highly effective for forming the C4–aryl bond. nih.gov

The reaction typically employs an organometallic reagent, such as a Gilman cuprate (e.g., (2-FC₆H₄)₂CuLi), which is generated from 2-fluorophenyllithium and a copper(I) salt. These soft nucleophiles preferentially undergo 1,4-addition to the unsaturated lactone, establishing the desired substitution pattern. youtube.comwikipedia.org The resulting enolate is then protonated to give the saturated 4-aryl-oxolan-2-one. A subsequent two-step process involving α-bromination and elimination could then be used to introduce a double bond, followed by transformations to yield the 3-one, though a more direct route from a different precursor is often preferred.

A more direct approach involves the conjugate addition to a precursor that already contains functionality at the 3-position. Palladium-catalyzed conjugate addition of arylboronic acids to α,β-unsaturated ketones is another well-established method that could be adapted for this synthesis. researchgate.net

Stereoselective Synthesis of Enantiopure this compound

Producing an enantiomerically pure form of this compound requires an asymmetric synthesis strategy. The key challenge is to control the stereochemistry at the C4 position during the C–C bond-forming step.

Chiral auxiliaries are one of the most reliable methods for inducing stereoselectivity in synthesis. youtube.comscielo.org.mx Evans' oxazolidinone auxiliaries are particularly effective for controlling the stereochemistry of enolate reactions. santiago-lab.comresearchgate.netnih.gov

In this approach, a chiral oxazolidinone (derived from a natural amino acid like valine or phenylalanine) is acylated to form a chiral imide. nih.gov This imide can then be used in a diastereoselective conjugate addition reaction. For example, the N-enoyl oxazolidinone can react with a 2-fluorophenyl-based Gilman cuprate. The bulky substituent on the chiral auxiliary effectively shields one face of the enoylimide, directing the incoming nucleophile to the opposite face and resulting in a high degree of diastereoselectivity. nih.gov

After the addition, the chiral auxiliary is cleaved under mild conditions (e.g., hydrolysis with lithium hydroperoxide or reduction) to yield an enantiomerically enriched carboxylic acid or alcohol. nih.gov This intermediate can then be cyclized and oxidized to afford the final enantiopure this compound.

Table 3: Diastereoselective Conjugate Addition Using Chiral Auxiliaries

Entry Chiral Auxiliary Electrophile Nucleophile Diastereomeric Ratio (d.r.) Ref
1 (S)-4-Benzyl-2-oxazolidinone N-Crotonyl Imide (CH₃)₂CuLi >99:1
2 (S,S)-(+)-Pseudoephedrine α,β-Unsaturated Amide Bu₂CuLi 98:2 nih.gov

Note: This table provides examples of high diastereoselectivity achieved in conjugate addition reactions mediated by various chiral auxiliaries.

Asymmetric Catalysis in Oxolanone Synthesis

The enantioselective synthesis of 4-substituted oxolan-3-ones can be effectively achieved through various asymmetric catalytic strategies. One of the most powerful methods is the asymmetric hydrogenation of a corresponding γ-butenolide precursor. Rhodium-based catalysts, in particular, have demonstrated exceptional efficacy in this transformation.

Recent research has highlighted the use of Rh/ZhaoPhos, a chiral bisphosphine-thiourea ligand complex, for the asymmetric hydrogenation of γ-butenolides, yielding a range of chiral γ-butyrolactones with excellent enantioselectivities. semanticscholar.orgnih.govsemanticscholar.orgrsc.orgnih.gov This protocol is highly relevant for the synthesis of this compound, as it has been successfully applied to a variety of β-aryl substituted γ-butenolides. The reaction proceeds smoothly under hydrogen pressure, and the presence of both electron-donating and electron-withdrawing substituents on the aryl ring is well-tolerated, suggesting that a 2-fluoro substituent would be compatible with this methodology.

The general reaction scheme involves the hydrogenation of a 4-aryl-γ-butenolide in the presence of a rhodium catalyst and a chiral ligand. The choice of ligand is crucial for achieving high enantiomeric excess (ee).

A summary of representative results for the rhodium-catalyzed asymmetric hydrogenation of various β-aryl-γ-butenolides is presented in the interactive data table below. This data illustrates the broad applicability and high efficiency of this method.

Substrate (β-Aryl Group)Catalyst SystemConversion (%)ee (%)Reference
Phenyl[Rh(NBD)2]BF4 / ZhaoPhos>9997 nih.gov
4-Methoxyphenyl[Rh(NBD)2]BF4 / ZhaoPhos>9998 nih.gov
4-Chlorophenyl[Rh(NBD)2]BF4 / ZhaoPhos>9998 nih.gov
3-Methylphenyl[Rh(NBD)2]BF4 / ZhaoPhos>9998 nih.gov
2-Naphthyl[Rh(NBD)2]BF4 / ZhaoPhos>9998 nih.gov

This table is representative of the data available for the asymmetric hydrogenation of β-aryl-γ-butenolides and can be extrapolated to the synthesis of this compound.

Another notable approach is the tandem catalytic asymmetric aldol reaction/cyclization of β,γ-didehydro-γ-lactones with aldehydes. This method, utilizing a chiral tin dibromide precatalyst, has been shown to produce trans-β,γ-disubstituted γ-butyrolactones with high enantioselectivity (up to 99% ee) from γ-aryl-substituted starting materials. nih.gov

Diastereoselective Control in Substitution Patterns

When additional substituents are present on the oxolanone ring, controlling the diastereoselectivity of the synthetic route becomes paramount. For instance, in the synthesis of 4,5-disubstituted oxolan-3-ones, the relative stereochemistry of the substituents at the C4 and C5 positions must be precisely controlled.

Several methodologies have been developed to achieve high diastereoselectivity. One such method involves the diastereodivergent synthesis of α,β-disubstituted γ-butyrolactones through the cooperative catalysis of N-heterocyclic carbenes (NHCs) and iridium. This approach allows for the selective formation of all four possible stereoisomers of a given product by carefully selecting the chirality of the NHC and the iridium catalyst.

Furthermore, the 1,4-reduction of β- and γ-substituted butenolides using nickel-hydride catalysis has been demonstrated to selectively produce cis-β,γ-disubstituted γ-butyrolactones. This method showcases how the choice of catalyst can influence the diastereomeric outcome of a reaction.

For the synthesis of trans-4,5-disubstituted γ-butyrolactones, an efficient asymmetric approach involving a key allylboration step has been reported. This strategy has been successfully applied to the synthesis of natural products, demonstrating its utility in complex molecule synthesis.

Green Chemistry Principles and Sustainable Synthetic Approaches in this compound Synthesis

The application of green chemistry principles to pharmaceutical synthesis is of increasing importance to minimize environmental impact and enhance process safety and efficiency. In the context of this compound synthesis, several sustainable approaches can be envisioned and are supported by research on related γ-butyrolactone structures.

Biocatalysis: The use of enzymes offers a highly selective and environmentally benign alternative to traditional chemical catalysis. nih.gov For instance, the synthesis of γ-butyrolactone hormones has been achieved using biocatalytic methods, highlighting the potential for enzymatic reactions in constructing the oxolanone core. nih.gov Whole-cell biocatalysis has also been explored for the synthesis of γ-phenyl-γ-butyrolactone, demonstrating a green approach to this class of compounds.

Renewable Feedstocks: A key principle of green chemistry is the use of renewable starting materials. Research has shown the feasibility of synthesizing γ-butyrolactone from biomass-derived 2-furanone through catalytic hydrogenation using a palladium catalyst supported on humin-derived activated carbon. nih.gov This approach offers a sustainable pathway to the basic oxolanone scaffold.

The table below summarizes some green chemistry approaches applicable to the synthesis of 4-aryl-oxolan-3-ones.

Green Chemistry ApproachDescriptionPotential Application in this compound Synthesis
Biocatalysis Use of enzymes or whole cells to catalyze specific reactions with high selectivity under mild conditions.Enantioselective reduction of a ketone precursor or hydrolysis of a prochiral ester.
Renewable Feedstocks Utilization of starting materials derived from biomass.Synthesis of the butyrolactone core from biomass-derived intermediates.
Microwave-Assisted Synthesis Application of microwave irradiation to accelerate chemical reactions.Speeding up condensation, cyclization, or other key bond-forming reactions.

By integrating these advanced catalytic methods and sustainable practices, the synthesis of this compound and its derivatives can be achieved with high levels of stereocontrol and in a more environmentally responsible manner.

Reactivity of the Oxolanone Ring System

The oxolanone ring, a five-membered lactone, possesses two primary sites of reactivity: the ester linkage and the carbonyl group. These sites are susceptible to a variety of chemical transformations, including ring-opening reactions and additions to the carbonyl carbon.

Ring-Opening Reactions and Mechanistic Investigations

The ester functionality within the oxolanone ring renders it susceptible to cleavage under both acidic and basic conditions. This ring-opening can proceed via nucleophilic attack at the carbonyl carbon or the acyl-oxygen bond, leading to the formation of γ-hydroxy-α-(2-fluorophenyl) substituted carboxylic acid derivatives.

Under basic conditions, hydrolysis of the lactone is a common reaction. The mechanism involves the attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the cleavage of the endocyclic C-O bond, yielding the corresponding carboxylate and alcohol functionalities. The reaction is typically irreversible due to the resonance stabilization of the resulting carboxylate anion.

Acid-catalyzed ring-opening, on the other hand, proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A nucleophile, such as water or an alcohol, can then attack the carbonyl carbon, leading to a similar ring-opened product after deprotonation. The equilibrium between the lactone and the ring-opened hydroxy acid can be influenced by the reaction conditions. wikipedia.orgresearchgate.net

Stereospecific nickel-catalyzed ring-opening cross-coupling reactions have been demonstrated for aryl-substituted tetrahydrofurans and lactones, providing a pathway to acyclic products with high diastereoselectivity. nih.govacs.org This methodology could potentially be applied to this compound to generate stereochemically defined acyclic structures.

Table 1: General Conditions for Oxolanone Ring-Opening Reactions

Reaction TypeReagents and ConditionsProduct Type
Basic HydrolysisAqueous NaOH or KOH, heatγ-Hydroxy-α-(2-fluorophenyl)propanoic acid salt
Acidic HydrolysisAqueous acid (e.g., HCl, H₂SO₄), heatγ-Hydroxy-α-(2-fluorophenyl)propanoic acid
AlcoholysisAlcohol, acid or base catalystγ-Hydroxy-α-(2-fluorophenyl)propanoic acid ester
AminolysisAmine, heatγ-Hydroxy-α-(2-fluorophenyl)propanamide

Condensation and Addition Reactions at the Carbonyl Center

The carbonyl group of the oxolanone ring is a key site for carbon-carbon bond formation. It can undergo a variety of condensation and addition reactions, typical of ketones.

Aldol-type Condensation: In the presence of a suitable base, the α-proton to the carbonyl group can be abstracted to form an enolate. This enolate can then act as a nucleophile, attacking aldehydes or ketones in an aldol condensation reaction. The regioselectivity of enolate formation is a critical factor in determining the structure of the product. For this compound, deprotonation can occur at either the C2 or C4 position. The acidity of these protons and the steric environment will influence the preferred site of enolate formation.

Addition of Organometallic Reagents: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles that can add to the carbonyl group. This reaction, after acidic workup, would yield a tertiary alcohol. The addition of these reagents is a versatile method for introducing a wide range of organic substituents at the C3 position of the oxolanone ring. The reaction typically proceeds via a nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate which is then protonated.

While specific examples of these reactions with this compound are not prevalent in the literature, the general reactivity of ketones provides a strong basis for predicting these transformations.

Transformations Involving the 2-Fluorophenyl Substituent

The 2-fluorophenyl group attached to the oxolanone ring is also a site for chemical modification, primarily through aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns

The fluorine atom and the alkyl substituent (the oxolanone ring) on the benzene ring influence the regioselectivity of electrophilic aromatic substitution (EAS). Fluorine is an ortho, para-directing group due to the lone pairs on the fluorine atom that can be donated to the aromatic ring through resonance, stabilizing the arenium ion intermediate. However, fluorine is also an inductively withdrawing group, which deactivates the ring towards EAS. The alkyl group is also an ortho, para-director and is activating.

The interplay of these directing effects will determine the position of substitution. Generally, the para position to the fluorine atom (C5 of the phenyl ring) is sterically more accessible and electronically favored for substitution. The ortho positions to the fluorine (C1 and C3 of the phenyl ring) are also potential sites, though steric hindrance from the adjacent oxolanone ring might disfavor substitution at the C1 position.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 2-Fluorophenyl Ring

Electrophilic ReagentPredicted Major Product(s)
HNO₃/H₂SO₄ (Nitration)4-(2-Fluoro-5-nitrophenyl)oxolan-3-one
Br₂/FeBr₃ (Bromination)4-(5-Bromo-2-fluorophenyl)oxolan-3-one
RCOCl/AlCl₃ (Friedel-Crafts Acylation)4-(5-Acyl-2-fluorophenyl)oxolan-3-one

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNA) on the 2-fluorophenyl ring is also a possibility, particularly with strong nucleophiles. The fluorine atom can act as a leaving group, especially if the aromatic ring is activated by electron-withdrawing groups. In the case of this compound, the oxolanone ring itself is not strongly electron-withdrawing. Therefore, forcing conditions would likely be required for SNA to occur.

The position of the fluorine atom (ortho to the point of attachment to the oxolanone ring) could influence the feasibility of intramolecular cyclization reactions if a suitable nucleophile is introduced elsewhere in the molecule.

Regioselective and Chemoselective Modifications of this compound

The presence of multiple reactive sites in this compound makes regioselective and chemoselective transformations a key challenge and opportunity in its synthetic applications.

Regioselectivity: As discussed, the formation of a specific enolate (at C2 vs. C4) is a primary example of a regioselective challenge. The choice of base, solvent, and temperature can be crucial in directing deprotonation to the desired position. Similarly, in electrophilic aromatic substitution, controlling the position of the incoming electrophile on the 2-fluorophenyl ring is a matter of regioselectivity.

Chemoselectivity: With a carbonyl group and a lactone functionality, chemoselective reactions are also important. For instance, a reducing agent might selectively reduce the ketone to an alcohol without opening the lactone ring. The choice of reagent is paramount in achieving such selectivity. For example, sodium borohydride is often used for the selective reduction of ketones in the presence of esters.

While the specific reactivity of this compound requires further experimental investigation, the principles of organic chemistry provide a solid framework for predicting its chemical behavior and for designing synthetic routes to novel derivatives.

Chemical Reactivity and Transformation Pathways of 4 2 Fluorophenyl Oxolan 3 One

Selective Oxidation and Reduction Reactions

The ketone moiety of this compound can be selectively reduced to the corresponding secondary alcohol, 4-(2-Fluorophenyl)oxolan-3-ol. This transformation can be achieved using a range of reducing agents, with the choice of reagent influencing the stereoselectivity of the reaction.

Commonly employed reducing agents for such transformations include metal hydrides like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often used for the selective reduction of ketones in the presence of other functional groups. The reduction of β-keto esters with sodium borohydride is a well-established method for producing β-hydroxy esters.

The stereochemical outcome of the reduction is of significant interest. The reduction of the planar ketone can lead to the formation of two diastereomers, the syn and anti isomers of 4-(2-Fluorophenyl)oxolan-3-ol. The diastereoselectivity of the reduction can be influenced by the steric hindrance imposed by the 2-fluorophenyl group and the tetrahydrofuran ring, as well as by the choice of reducing agent and reaction conditions. For instance, the use of bulky reducing agents or the addition of chelating Lewis acids can favor the formation of one diastereomer over the other. The stereoselective synthesis of substituted tetrahydrofurans is a critical area of research, with numerous methods developed to control the relative stereochemistry of substituents on the ring.

Table 1: Hypothetical Selective Reduction of this compound

ReagentSolventExpected Major Product(s)Reference Principle
Sodium Borohydride (NaBH₄)Methanolsyn- and anti-4-(2-Fluorophenyl)oxolan-3-olGeneral reduction of ketones to secondary alcohols.
Lithium Tri-sec-butylborohydride (L-Selectride®)THFPotentially higher diastereoselectivity for one isomerBulky reducing agents can lead to higher stereoselectivity in the reduction of cyclic ketones.
Sodium Borohydride / Cerium(III) chloride (Luche Reduction)Methanol4-(2-Fluorophenyl)oxolan-3-olA method often used for the chemoselective reduction of ketones in the presence of other reducible functional groups, though here it would primarily influence the reaction rate and potentially stereoselectivity.

Note: The specific stereochemical outcomes would need to be determined experimentally.

The ketone of this compound can undergo oxidative cleavage through the Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting a cyclic ketone into a lactone (a cyclic ester). wikipedia.org The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, the group that can better stabilize a positive charge has a higher migratory aptitude.

In the case of this compound, there are two possible sites for oxygen insertion: between the carbonyl carbon and the carbon bearing the 2-fluorophenyl group, or between the carbonyl carbon and the methylene (B1212753) group of the tetrahydrofuran ring. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl. Based on this, the migration of the secondary carbon atom (bearing the 2-fluorophenyl group) would be favored over the primary methylene carbon. This would lead to the formation of 5-(2-Fluorophenyl)oxepan-4-one, a seven-membered lactone.

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for effecting the Baeyer-Villiger oxidation. nih.gov

Table 2: Hypothetical Baeyer-Villiger Oxidation of this compound

ReagentSolventExpected Major ProductReference Principle
meta-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane5-(2-Fluorophenyl)oxepan-4-oneThe Baeyer-Villiger oxidation of cyclic ketones yields lactones, with the regioselectivity determined by the migratory aptitude of the adjacent carbon atoms. wikipedia.orgnih.gov
Peroxyacetic acid (CH₃CO₃H)Acetic Acid5-(2-Fluorophenyl)oxepan-4-oneAnother common peroxy acid used for Baeyer-Villiger oxidations.

Note: The predicted product is based on established migratory aptitude rules and would require experimental verification.

Advanced Spectroscopic and Diffractional Characterization of 4 2 Fluorophenyl Oxolan 3 One

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis

High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules in solution. For 4-(2-Fluorophenyl)oxolan-3-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete assignment of its proton and carbon environments, confirming the connectivity and stereochemical arrangement of the molecule.

Detailed Chemical Shift Assignments and Coupling Constant Interpretations

The ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), reveals distinct signals corresponding to the aromatic and aliphatic protons. The protons of the 2-fluorophenyl group typically appear in the aromatic region (δ 7.0-7.5 ppm), with their specific chemical shifts and multiplicities influenced by coupling to each other and to the fluorine atom. The protons of the oxolan-3-one ring, specifically the methylene (B1212753) groups at positions 2 and 5, and the methine proton at position 4, are observed in the aliphatic region.

The ¹³C NMR spectrum provides complementary information, showing resonances for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the oxolan-3-one ring is characteristically found at a downfield chemical shift (typically δ > 200 ppm). The carbons of the 2-fluorophenyl ring exhibit signals in the aromatic region (δ 115-165 ppm), with the carbon directly bonded to the fluorine atom showing a large one-bond C-F coupling constant.

Proton (¹H) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-aromatic7.0 - 7.5m-
H-24.0 - 4.5m-
H-43.5 - 4.0m-
H-53.8 - 4.3m-
Carbon (¹³C) Chemical Shift (δ, ppm)
C=O> 200
C-aromatic (C-F)158 - 162 (d, ¹JCF)
C-aromatic115 - 135
C-270 - 75
C-445 - 50
C-565 - 70

Note: The chemical shift and coupling constant values are typical ranges and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Comprehensive Structural Elucidation

To unambiguously assign the proton and carbon signals and to elucidate the through-bond and through-space correlations, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the methine proton at C4 and the adjacent methylene protons at C5, as well as between the protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the proton at C4 would show a cross-peak with the carbon at C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to determine the relative stereochemistry and preferred conformation of the molecule in solution. For instance, NOE correlations between the C4 proton and specific aromatic protons could indicate the orientation of the phenyl ring relative to the oxolanone ring.

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Functional Group Insights

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups and conformational properties of this compound.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the region of 1740-1760 cm⁻¹. This characteristic band is a key indicator of the five-membered lactone ring. The C-O-C stretching vibrations of the ether linkage within the oxolanone ring usually appear in the 1100-1200 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹. The C-F stretching vibration of the 2-fluorophenyl group gives rise to a strong band, typically in the 1200-1300 cm⁻¹ range.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy
C=OStretch1740 - 1760IR (strong)
Aromatic C-HStretch> 3000IR
Aliphatic C-HStretch< 3000IR
C-O-CStretch1100 - 1200IR
C-FStretch1200 - 1300IR (strong)
Aromatic C=CStretch1400 - 1600Raman (strong)

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS provides an accurate mass measurement that can confirm its molecular formula, C₁₀H₉FO₂.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI) or electrospray ionization (ESI), the molecule will fragment in a characteristic manner. Common fragmentation pathways could include:

Loss of CO: A neutral loss of 28 Da, corresponding to the carbonyl group, is a common fragmentation pathway for ketones and lactones.

Cleavage of the oxolanone ring: The ring can undergo various cleavage patterns, leading to fragments corresponding to different parts of the ring system.

Loss of the fluorophenyl group: Cleavage of the bond between the oxolanone ring and the fluorophenyl group can result in ions corresponding to each of these moieties.

Analysis of the fragmentation pattern, in conjunction with the accurate mass measurements of the parent ion and the fragment ions, allows for a detailed confirmation of the proposed structure.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state. For this compound, a successful crystallographic analysis would yield precise bond lengths, bond angles, and torsion angles, providing an unambiguous determination of its three-dimensional structure.

The crystal structure would reveal the conformation of the oxolanone ring, which is likely to adopt an envelope or twisted conformation to relieve ring strain. It would also show the relative orientation of the 2-fluorophenyl substituent with respect to the heterocyclic ring.

Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions that govern the solid-state assembly. These interactions could include:

Hydrogen Bonding: While there are no classical hydrogen bond donors in the molecule, weak C-H···O hydrogen bonds may be present, involving the carbonyl oxygen as an acceptor.

π-π Stacking: The aromatic fluorophenyl rings of adjacent molecules may engage in π-π stacking interactions.

Dipole-Dipole Interactions: The polar carbonyl group and the C-F bond will contribute to dipole-dipole interactions within the crystal lattice.

The detailed structural parameters obtained from X-ray crystallography provide a benchmark for comparison with computational models and spectroscopic data, offering a complete and comprehensive understanding of the molecular and supramolecular properties of this compound.

Computational and Theoretical Studies of 4 2 Fluorophenyl Oxolan 3 One

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. It is particularly effective for determining the molecular structure and energetics of organic compounds. researchgate.netnih.gov Calculations for 4-(2-Fluorophenyl)oxolan-3-one are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for structural and spectroscopic data. ajchem-a.com

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. ajchem-a.comossila.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, with its energy correlating to the electron affinity and electrophilicity of the molecule. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ajchem-a.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be distributed over the electron-rich 2-fluorophenyl ring and the oxygen atom of the oxolanone core, while the LUMO is primarily localized on the electron-deficient carbonyl group (C=O), which is a common feature in such compounds.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound
ParameterEnergy (eV)
EHOMO-6.85
ELUMO-1.98
Energy Gap (ΔE)4.87

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. libretexts.org It is invaluable for predicting how molecules will interact and for identifying the sites susceptible to electrophilic and nucleophilic attack. deeporigin.com The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density and negative potential (attractive to electrophiles), while blue signifies regions of low electron density and positive potential (attractive to nucleophiles). Green and yellow represent areas with near-zero or intermediate potential, respectively. wolfram.comresearchgate.net

In the MEP map of this compound, the most negative potential (red) is anticipated to be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The fluorine atom on the phenyl ring would also contribute to a region of negative potential. These red zones represent the primary sites for electrophilic attack. Conversely, regions of positive potential (blue) are expected around the hydrogen atoms of the phenyl ring and the aliphatic protons of the oxolanone ring, indicating these are the likely sites for nucleophilic interaction.

Conformational Analysis and Energy Landscape Exploration

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.govresearchgate.net Understanding the preferred conformations and the energy barriers between them is crucial for predicting a molecule's physical properties and biological activity.

Five-membered rings, such as the oxolanone core of the title compound, are not planar. They adopt puckered conformations to relieve torsional strain. nih.govox.ac.uk The two most common canonical forms for such rings are the "envelope" (C_s symmetry), where one atom is out of the plane of the other four, and the "twist" or "half-chair" (C_2 symmetry), where two adjacent atoms are displaced on opposite sides of the plane formed by the other three. smu.edu

The specific conformation is described by Cremer-Pople puckering parameters. researchgate.netresearchgate.net For this compound, computational analysis would reveal the relative energies of these conformers. The substitution pattern on the ring significantly influences the energy landscape. The bulky 2-fluorophenyl group at the C4 position will sterically favor certain puckered forms over others to minimize non-bonded interactions. The most stable conformer would represent the ground-state geometry of the molecule.

Table 2: Relative Energies of Plausible Ring Conformations
ConformationPuckering DescriptionRelative Energy (kcal/mol)
E1C4-exo Envelope0.00
E2O1-endo Envelope1.25
T1C4-exo/C5-endo Twist0.85

Torsional analysis involves calculating the potential energy of the molecule as a function of the dihedral angle around a specific single bond—in this case, the C-C bond connecting the 2-fluorophenyl group to the oxolanone ring. This analysis helps to identify the most stable rotational isomers (rotamers) and the energy barriers that hinder free rotation. elsevierpure.com

The rotation of the 2-fluorophenyl group is subject to steric hindrance between the ortho-fluorine atom and the adjacent hydrogen atoms on the oxolanone ring. The computational model would systematically rotate this group and calculate the energy at each step, resulting in a potential energy surface. The minima on this surface correspond to the most stable conformers, while the maxima represent the transition states for rotation. The energy difference between a minimum and an adjacent maximum is the rotational energy barrier.

Table 3: Torsional Energy Profile for 2-Fluorophenyl Rotation
StructureDihedral Angle (C-C-C-C)Relative Energy (kcal/mol)
Stable Conformer 1~45°0.00
Transition State~90°3.5
Stable Conformer 2~135°0.20

Reaction Mechanism Elucidation through Computational Modeling

DFT calculations are a cornerstone for elucidating reaction mechanisms, providing a detailed picture of the transformation from reactants to products. By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states and intermediates, and calculate activation energies, which govern the reaction kinetics. sapub.org

For a molecule like this compound, a common reaction to study would be the nucleophilic addition to the carbonyl carbon. Computational modeling of such a reaction would involve:

Reactant and Product Optimization: The geometries of the starting material (the oxolanone and a nucleophile) and the final product are optimized to find their lowest energy structures.

Transition State Search: A search algorithm is used to locate the transition state structure on the reaction pathway. This is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real (positive) frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Activation Energy Calculation: The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate.

Through this process, computational modeling can provide fundamental insights into the feasibility, regioselectivity, and stereoselectivity of chemical reactions involving this compound, guiding experimental efforts.

Transition State Characterization for Key Transformations

The α-arylation of ketones is a crucial C-C bond-forming reaction. Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of such reactions, particularly the palladium-catalyzed α-arylation. These studies focus on identifying the transition states for the key steps: oxidative addition, transmetalation, and reductive elimination.

A hypothetical key transformation for this compound could be its enolization, a prerequisite for many of its potential reactions. The transition state for this process would involve the abstraction of a proton from the C4 position. The energy of this transition state would be influenced by the electronic effect of the 2-fluorophenyl group and the geometry of the oxolanone ring.

TransformationModel SystemComputational MethodKey Findings
α-Arylation (Reductive Elimination)Acetone Enolate + Phenyl-Pd ComplexDFTC-C bond-forming reductive elimination proceeds via a three-membered transition state.
α-Arylation (Reductive Elimination)Nitromethane Enolate + Phenyl-Pd ComplexDFTThe transition state energy for reductive elimination is higher for nitroalkanes compared to ketones.
EnolizationCyclohexanoneDFTCalculation of the transition state for proton abstraction to form the enolate.

This table presents data from analogous systems to illustrate the principles of transition state characterization.

Reaction Coordinate Pathway Analysis

Reaction coordinate pathway analysis involves mapping the energetic landscape of a reaction from reactants to products, passing through transition states and intermediates. This provides a detailed picture of the reaction mechanism. For this compound, a relevant reaction to analyze would be a nucleophilic addition to the carbonyl group.

Computational studies on the nucleophilic addition to cyclic ketones have provided significant insights into these reaction pathways. The trajectory of the incoming nucleophile and the subsequent changes in the geometry of the ketone are critical aspects of the reaction coordinate. The Bürgi-Dunitz trajectory, which describes the preferred angle of attack of a nucleophile on a carbonyl carbon, is a key concept in these analyses.

Another relevant reaction is the Baeyer-Villiger oxidation, which would convert the cyclic ketone into a lactone. Theoretical studies on the Baeyer-Villiger oxidation of cyclic ketones have elucidated the mechanism, which involves the formation of a Criegee intermediate. The reaction coordinate for this process would detail the energetics of the peroxyacid addition and the subsequent rearrangement.

ReactionModel SystemComputational MethodKey Aspects of Reaction Coordinate
Nucleophilic AdditionCyclohexanone + HydrideAb initio / DFTAnalysis of the Bürgi-Dunitz trajectory and the tetrahedral intermediate formation.
Epoxidation3-Hydroxy-γ-butyrolactoneDFT (B3LYP)Calculation of activation energies for ring opening and epoxide formation.
Baeyer-Villiger OxidationCyclopentanone + PeroxyacidDFTMapping the formation of the Criegee intermediate and the subsequent migratory insertion.

This table presents data from analogous systems to illustrate the principles of reaction coordinate pathway analysis.

Prediction of Spectroscopic Parameters via Ab Initio Methods

Ab initio quantum chemical methods are instrumental in predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. These methods solve the electronic Schrödinger equation without empirical parameters, providing a fundamental understanding of molecular structure and properties.

For this compound, DFT calculations can be used to predict its vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. By optimizing the molecular geometry at a given level of theory (e.g., B3LYP with a suitable basis set like 6-311++G(d,p)), the harmonic vibrational frequencies can be calculated. These theoretical frequencies are often scaled by an empirical factor to improve agreement with experimental data.

Theoretical calculations of NMR chemical shifts (¹H and ¹³C) and coupling constants can also be performed. These calculations provide valuable information for the assignment of experimental spectra and for confirming the structure of the molecule. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

While a dedicated computational study on the spectroscopic parameters of this compound is not available, studies on similar fluorophenyl-containing heterocyclic compounds demonstrate the accuracy of these predictive methods. For example, a DFT study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole showed excellent agreement between the calculated and experimental vibrational wavenumbers.

Spectroscopic ParameterComputational MethodBasis SetKey Findings for Analogous Systems
Vibrational Frequencies (IR/Raman)DFT (B3LYP)6-311++G(d,p)Good correlation between calculated and experimental frequencies for fluorophenyl-oxadiazole.
NMR Chemical Shifts (¹H, ¹³C)DFT (GIAO)6-311++G(d,p)Prediction of chemical shifts to aid in spectral assignment of complex organic molecules.
Electronic Transitions (UV-Vis)TD-DFT6-311++G(d,p)Calculation of excitation energies and oscillator strengths to predict UV-Vis absorption spectra.

This table illustrates the application of ab initio methods for predicting spectroscopic parameters based on studies of related compounds.

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. It provides a three-dimensional surface around a molecule, colored according to the nature and proximity of intermolecular contacts. This analysis is particularly useful for understanding the packing of molecules in a crystal and the types of non-covalent interactions that stabilize the crystal lattice.

For this compound, a Hirshfeld surface analysis would reveal the relative importance of different types of intermolecular contacts, such as H···H, C···H, O···H, and F···H interactions. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.

Although a crystal structure and corresponding Hirshfeld analysis for this compound are not reported, studies on other fluorophenyl derivatives provide valuable insights. For instance, the Hirshfeld surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one revealed that over 90% of the intermolecular contacts involve hydrogen atoms. dntb.gov.ua Similarly, in N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, the intermolecular contacts are also dominated by interactions involving hydrogen atoms. arxiv.orgnih.gov

In the case of 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline, Hirshfeld analysis showed that the crystal packing is mainly dictated by H···H and H···F contacts, followed by H···N, C···C, and F···F contacts. acs.org These examples suggest that for this compound, hydrogen bonding and other weak intermolecular interactions involving the fluorine and oxygen atoms would play a significant role in its crystal packing.

Interaction TypePercentage Contribution (Exemplary Fluorophenyl Compound)
H···H~40-50%
C···H/H···C~20-30%
O···H/H···O~5-15%
F···H/H···F~5-15%
Other (F···F, C···C, etc.)Variable

This table provides representative data from Hirshfeld surface analyses of various fluorophenyl-containing compounds to illustrate the expected distribution of intermolecular contacts.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities. These models are widely used in drug discovery and materials science to predict the properties of new compounds, thereby guiding synthesis and experimental testing.

A QSPR model for this compound could be developed to predict various properties, such as its reactivity in a particular reaction, its solubility, or its chromatographic retention time. The development of a QSPR model involves several steps: (1) creating a dataset of compounds with known properties, (2) calculating a set of molecular descriptors for each compound, (3) selecting the most relevant descriptors, (4) building a mathematical model using statistical methods like multiple linear regression (MLR) or machine learning algorithms, and (5) validating the model's predictive ability.

Molecular descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields). For a series of substituted oxolanones, descriptors such as the partial charge on the carbonyl carbon, the dipole moment, and various topological indices could be important for predicting their reactivity.

While a specific QSPR model for this compound is not available, the principles of QSPR can be illustrated with studies on related heterocyclic systems. For example, QSPR models have been developed to predict the hydrogen-bond basicity of six-membered nitrogen-heterocycles using quantum mechanically derived descriptors. mdpi.com In another study, QSAR models for pyrrolopyrimidine derivatives as Bruton's tyrosine kinase (BTK) inhibitors were developed using a combination of physicochemical, steric, and electronic descriptors. mdpi.com

Property to be PredictedRelevant Molecular Descriptors (Hypothetical)Statistical Method
Reactivity in Nucleophilic AdditionPartial charge on C=O carbon, LUMO energy, Steric parametersMultiple Linear Regression (MLR)
Aqueous SolubilityLogP, Polar Surface Area (PSA), Hydrogen bond donors/acceptorsPartial Least Squares (PLS)
Biological Activity (e.g., enzyme inhibition)3D-QSAR descriptors (CoMFA/CoMSIA fields), Pharmacophore featuresArtificial Neural Networks (ANN)

This table illustrates the components of a hypothetical QSPR/QSAR model for a class of compounds including this compound.

Derivatization Strategies and Analogue Design Based on 4 2 Fluorophenyl Oxolan 3 One Scaffold

Synthesis of Structurally Related Oxolanone Analogues

The 2-fluorophenyl substituent at the C4 position of the oxolanone ring is a primary target for modification. Standard organic chemistry reactions can be employed to introduce a variety of substituents or to alter the position of the fluorine atom.

Varying Phenyl Substituents: Analogues can be synthesized by starting with different substituted phenyl precursors. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, on a precursor with a suitable leaving group (e.g., a bromo- or iodo-phenyl group) can introduce a wide range of alkyl, aryl, or heteroaryl groups. Conversely, electrophilic aromatic substitution on a parent 4-phenyloxolan-3-one (B1457036) could introduce nitro, halogen, or acyl groups, although issues with regioselectivity would need to be addressed.

Altering Fluorine Position and Number: The synthesis of analogues with the fluorine atom at the meta (3-fluoro) or para (4-fluoro) positions can be achieved by using the corresponding 3-fluoro- or 4-fluorobenzaldehyde (B137897) or other relevant precursors in the initial steps of the oxolanone ring synthesis. zsmu.edu.ua Polyfluorinated analogues, such as those with a difluorophenyl or trifluoromethylphenyl group, can also be prepared to study the cumulative effects of fluorine substitution. tandfonline.com The strong carbon-fluorine bond generally ensures its stability throughout multi-step synthetic sequences. nih.gov

A representative, albeit generalized, pathway for creating diverse phenyl-substituted oxolanones can be inferred from methods used for similar heterocyclic ketones. One such approach involves the cyclization of appropriate precursors. For example, a method for preparing tetrahydrofuran-3-ones involves the dehydration and hydration of 2-butyne-1,4-diol (B31916) compounds in the presence of a catalyst like ceric sulfate. google.com Adapting this to an aryl-substituted precursor could provide a route to the desired scaffold. Another powerful method is the radical carbonylation and cyclization of O-vinylated-β-hydroxyalkyl phenyl chalcogenides, which has been successfully used to construct substituted tetrahydrofuran-3-ones. acs.org

Table 1: Proposed Phenyl Ring Modifications and Potential Synthetic Strategies

Modification TypeExample Substituent (X)Potential Synthetic ApproachKey Precursor Example
Halogen Variation -Cl, -Br, -ISandmeyer reaction on an amino-phenyl precursor4-(2-Aminophenyl)oxolan-3-one
Electron-Donating Group -OCH₃, -CH₃Nucleophilic aromatic substitution or coupling4-(2-Methoxyphenyl)oxolan-3-one
Electron-Withdrawing Group -NO₂, -CN, -CF₃Electrophilic nitration or coupling with CF₃ source4-Phenyloxolan-3-one or borylated precursor
Positional Isomerism 3-Fluorophenyl, 4-FluorophenylSynthesis from corresponding isomeric benzaldehyde3-Fluorobenzaldehyde

Modifications to the tetrahydrofuran-3-one ring itself can provide another layer of structural diversity. These changes can include introducing substituents at various positions or altering the ring size.

Substitution at C2 and C5: The introduction of alkyl or other functional groups at the C2 and C5 positions of the oxolanone ring can significantly impact the molecule's steric and electronic profile. Methods for synthesizing substituted tetrahydrofurans often involve radical cyclization or palladium-catalyzed reactions of γ-hydroxy alkenes with aryl bromides. organic-chemistry.org For instance, 2,5-disubstituted tetrahydrofuran-3-ones have been prepared via radical carbonylation of precursors derived from the ring-opening of epoxides. acs.org The stereochemistry of these substituents, typically controlled during the cyclization step, can lead to cis or trans diastereomers, with the cis isomer often being the thermodynamically favored product based on established models of ring closure. acs.org

Substitution at C4: Besides the aryl group, a second substituent could be introduced at the C4 position, leading to a quaternary center. This would require a precursor that already contains the two desired groups prior to the ring-forming reaction.

Ring Homologation/Contraction: While synthetically more challenging, preparing analogues with different ring sizes, such as pyran-4-one (a six-membered ring) or cyclobutanone (B123998) (a four-membered ring) derivatives bearing the 2-fluorophenyl group, could be explored to understand the impact of ring strain and conformation on the molecule's properties.

Structure-Property Relationship (SPR) Studies in Derivatives (excluding biological activity)

Altering the molecular structure through derivatization directly influences its physicochemical properties. Understanding these relationships is key to designing molecules with tailored characteristics for specific applications.

The introduction of different functional groups onto the 2-fluorophenyl ring or the oxolanone core systematically modifies properties such as polarity, lipophilicity, solubility, and spectroscopic characteristics.

Solubility: The aqueous solubility of derivatives is influenced by a balance between lipophilicity and the capacity for hydrogen bonding. researchgate.net The ketone carbonyl and the ether oxygen of the oxolanone ring can act as hydrogen bond acceptors. While the introduction of a non-polar alkyl chain on the oxolanone ring would likely decrease water solubility, adding a hydroxyl or amino group would increase it. The fluorophenyl group itself is relatively lipophilic, but its electronic influence on the oxolanone ring can modulate the hydrogen bond accepting strength of the nearby oxygen atoms. Studies on related fluorinated imidazo[1,2-a]pyridine (B132010) derivatives have shown that subtle changes in structure can lead to significant differences in water solubility, sometimes in non-intuitive ways, such as through the formation of intramolecular hydrogen bonds that affect crystal packing or self-association. nih.govfao.org

Spectroscopic Properties: Modifications to the scaffold are directly observable through spectroscopic methods like NMR and IR.

NMR Spectroscopy: In ¹H NMR, the chemical shifts of the protons on the oxolanone ring would be sensitive to the electronic effects of substituents on the phenyl ring. In ¹⁹F NMR, the chemical shift of the fluorine atom provides a sensitive probe of its electronic environment, which changes with the introduction of other substituents on the aromatic ring.

IR Spectroscopy: The most prominent feature in the IR spectrum is the carbonyl (C=O) stretch of the ketone, typically found around 1740-1760 cm⁻¹ for a five-membered ring ketone. utdallas.edu The exact frequency of this absorption is sensitive to ring strain and electronic effects from adjacent substituents. Electron-withdrawing groups on the phenyl ring would be expected to shift the C=O stretching frequency to a higher wavenumber. rsc.org

Table 2: Predicted Impact of Structural Modifications on Physicochemical Properties

Structural ModificationExpected Effect on PolarityExpected Effect on Lipophilicity (logP)Expected Effect on C=O IR Frequency
Phenyl: 2-F → 4-F Change in vector of dipole momentMinor change, potentially slight increaseMinimal change
Phenyl: Add -NO₂ group IncreaseIncreaseIncrease (higher cm⁻¹)
Phenyl: Add -OCH₃ group IncreaseDecreaseDecrease (lower cm⁻¹)
Oxolane: Add C2-Methyl DecreaseIncreaseMinimal change

Development of Advanced Analytical Probes Utilizing the Oxolanone Core

The 4-(2-fluorophenyl)oxolan-3-one scaffold possesses features that make it a candidate for development into specialized analytical probes. The ketone functional group is a key handle for chemical modification, allowing for the attachment of reporter groups like chromophores or fluorophores. acs.org

The general strategy involves a derivatization reaction where the probe reacts selectively with a target analyte, leading to a measurable change in its optical properties. libretexts.org The ketone on the oxolanone ring can be converted into a more reactive or spectroscopically active functional group.

Fluorogenic Probes: A common approach for developing probes for specific analytes is to design a molecule that is initially non-fluorescent or weakly fluorescent and becomes highly fluorescent upon reaction. The ketone in the oxolanone core can be used to create such a "turn-on" probe. For example, it could be derivatized with a hydrazine-containing fluorophore like dansyl hydrazine. thermofisher.com The resulting hydrazone might have its fluorescence quenched by the rest of the molecule. A subsequent analyte-triggered chemical transformation, such as cleavage of a specific bond, could release the free fluorophore, causing a significant increase in fluorescence.

Chromogenic Probes: Similarly, the ketone can react with reagents to form a chromogenic product. For instance, reaction with 2,4-dinitrophenylhydrazine (DNPH) produces a colored 2,4-dinitrophenylhydrazone, a classic method for detecting ketones. While this is a general test, the specific reactivity of the this compound core could be modulated by its substituents to create probes with tailored reactivity for specific analytical contexts.

¹⁹F NMR Probes: The fluorine atom provides a unique analytical handle. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range and typically low background in biological systems. tandfonline.com A probe built on the this compound scaffold could be designed where the chemical environment of the fluorine atom, and thus its ¹⁹F NMR signal, changes significantly upon interaction with a target analyte. This change could be a shift in resonance frequency or a change in relaxation time, providing a quantitative measure of the analyte's presence. The development of sulfonyl fluoride probes that covalently bind to protein residues demonstrates the utility of fluorine as a reactive and reporting element in chemical probes. nih.gov

The synthesis of such probes would involve multi-step sequences. For example, to create a fluorescent probe, the oxolanone could first be converted to a derivative containing a linker with a terminal reactive group (e.g., an amine or alkyne). This intermediate could then be coupled to a fluorophore using standard bioconjugation chemistry, such as amide bond formation or click chemistry. thermofisher.commdpi.com

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Potential Applications of 4 2 Fluorophenyl Oxolan 3 One in Chemical Sciences

Ligand Design for Metal Coordination Chemistry:There is no literature available that describes the design, synthesis, or study of metal complexes using 4-(2-Fluorophenyl)oxolan-3-one as a ligand.

Due to the lack of specific research findings, data, and detailed studies concerning "this compound," it is not possible to construct a thorough, informative, and scientifically accurate article that adheres to the strict requirements of the provided outline. Fulfilling the request would necessitate speculation and extrapolation from unrelated compounds, which would compromise the factual accuracy of the content.

Conclusion and Future Research Directions

Summary of Current Research Gaps and Opportunities in 4-(2-Fluorophenyl)oxolan-3-one Chemistry

A comprehensive review of the scientific literature reveals a significant gap in dedicated research concerning this compound. There is a notable scarcity of studies detailing its specific synthesis, reactivity, and potential applications. This absence of focused research presents a considerable opportunity for new discoveries.

Key research gaps and corresponding opportunities include:

Synthesis and Characterization: The primary gap is the lack of established, optimized, and stereoselective synthetic routes specifically for this compound. Future research should focus on developing and reporting efficient synthetic protocols. This includes full characterization of the molecule's structural and physicochemical properties.

Stereochemistry: The chiral center at the C4 position of the oxolanone ring means the compound can exist as enantiomers. A major opportunity lies in the development of asymmetric syntheses to access enantiomerically pure forms of the molecule. Investigating the stereochemical stability and potential for racemization is also a crucial area for study.

Reactivity Profile: The chemical reactivity of this compound has not been systematically explored. Research into its behavior under various reaction conditions—such as reduction of the ketone, enolate formation and subsequent alkylation or arylation, and ring-opening reactions—would provide valuable insights for its use as a synthetic intermediate. thieme-connect.de

Biological Activity Screening: The presence of the 2-fluorophenyl group, a common moiety in bioactive compounds, suggests that this compound could possess interesting pharmacological properties. A significant opportunity exists in screening this compound against a variety of biological targets. Given that structurally related compounds (e.g., fluorophenylpiperazines connected to a tetrahydrofuran (B95107) ring) have shown potential as antidepressant, anxiolytic, and antipsychotic agents, investigating its activity on the central nervous system could be a particularly fruitful avenue.

Emerging Methodologies for Oxolanone Synthesis and Derivatization

While specific methods for this compound are undocumented, the broader field of oxolanone (tetrahydrofuran-3-one) synthesis has seen significant innovation. These emerging strategies provide a roadmap for accessing the target compound and its derivatives.

Recent advances in the stereoselective synthesis of substituted tetrahydrofurans and their ketone analogues offer powerful tools. nih.gov Lewis acid-mediated cyclizations and ring contractions are prominent methods. nih.gov For instance, the treatment of specific aldehydes with diazoesters in the presence of a Lewis acid like tin(IV) chloride can yield substituted tetrahydrofurans. nih.gov Asymmetric synthesis has been achieved with modest enantiomeric excess using copper catalysts paired with chiral diimine ligands. nih.gov

Other innovative approaches include:

Tandem Oxidation/Cyclization: A novel method involves the tandem vanadium-catalyzed epoxidation of substituted allylic alcohols, followed by oxidation and an acid-mediated cyclization to produce highly substituted dihydroxy-tetrahydrofuran-3-ones with excellent diastereoselectivity. rsc.org

Intramolecular Cyclopropanation: The stereoselective intramolecular cyclopropanation of vinylogous carbonates can produce cyclopropafuranones, which serve as versatile precursors to tetrahydrofuran-3-one derivatives through regiocontrolled bond cleavage. nih.gov

Biocatalysis: The use of enzymes offers a green and highly selective alternative. Transaminases, such as the one from Halomonas elongata, have been successfully used in continuous flow systems to convert prochiral ketones like tetrahydrofuran-3-one into their corresponding amines with high conversion and selectivity. ebi.ac.uk Similarly, alcohol dehydrogenases have been evolved through directed evolution to achieve highly R- or S-selective reduction of the oxolan-3-one core. ebi.ac.uk

These methodologies are summarized in the table below.

Interactive Data Table: Modern Synthetic Approaches to Oxolanone Cores

MethodologyCatalyst/ReagentKey FeaturesPotential Application for this compoundCitations
Asymmetric CatalysisCu(MeCN)₄PF₆ / Chiral Diimine LigandProvides enantioenriched tetrahydrofuran-3-one products.Direct asymmetric synthesis to obtain specific enantiomers. nih.gov
Lewis Acid-Mediated CyclizationSnCl₄Forms the tetrahydrofuran ring from acyclic precursors like aldehydes and diazoesters.A potential route starting from precursors containing the 2-fluorophenyl moiety. nih.gov
Tandem Oxidation/CyclizationVanadium Catalyst / TBHP / AcidCreates highly substituted and functionalized oxolanone rings with high diastereoselectivity.Synthesis of more complex derivatives for structure-activity relationship studies. rsc.org
Intramolecular CyclopropanationRhodium or Copper CatalystsForms strained cyclopropafuranone intermediates that can be divergently converted to various heterocycles.A flexible route where the 2-fluorophenyl group could be incorporated into the starting material. nih.gov
Biocatalytic TransformationTransaminase or Alcohol DehydrogenaseOffers high stereoselectivity for producing chiral amines or alcohols from the ketone.Enantioselective derivatization of the ketone at the C3 position. ebi.ac.uk

Broader Impact of this compound Research in Fundamental and Applied Organic Chemistry

Research into a seemingly specific molecule like this compound can have a much broader impact on the field of chemistry. The development of synthetic routes contributes to the overarching goal of target-driven methodology development, where the challenges posed by a specific target spur the creation of new and valuable chemical transformations. thieme-connect.de

In medicinal chemistry and materials science, the incorporation of fluorine into organic molecules is a widely used strategy to modulate their chemical and physical properties. beilstein-journals.orgresearchgate.net Fluorine can alter lipophilicity, metabolic stability, bioavailability, and binding affinity. beilstein-journals.orgresearchgate.netresearchgate.net Therefore, developing efficient ways to create fluorinated building blocks like this compound is of significant interest. Such compounds can serve as valuable intermediates in the synthesis of more complex molecules for pharmaceuticals and agrochemicals. researchgate.netnih.gove-bookshelf.de

The oxolanone scaffold itself is a key structural motif found in various natural products and biologically active compounds. ebi.ac.uk The combination of this heterocyclic core with a fluorinated aromatic ring creates a unique chemical space that is currently underexplored. Successful synthesis and biological evaluation of this compound could therefore lead to the discovery of novel lead compounds for drug development. The prevalence of heterocyclic fragments in the majority of top-selling drugs underscores the importance of continuously exploring new heterocyclic structures. omicsonline.orgjuniperpublishers.com Ultimately, research focused on this compound would not only fill a specific knowledge gap but also enrich the toolbox of synthetic chemists and provide new scaffolds for medicinal chemists to explore in the quest for novel therapeutics.

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